HDAC6 Inhibitory Potency: N-Benzyl Derivative vs. Tubastatin A and Nexturastat A Benchmarks
N-Benzyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide inhibits recombinant human HDAC6 with an IC50 of 10 nM (fluorogenic ZMAL substrate, baculovirus-expressed N-terminal GST-tagged HDAC6) [1]. In the same assay format, the widely used reference inhibitor Tubastatin A exhibits an HDAC6 IC50 of approximately 15 nM [2], while Nexturastat A yields an IC50 of approximately 5 nM [3]. The target compound thus occupies an intermediate potency tier among established HDAC6 tool compounds but is distinguished by its non-hydroxamic acid scaffold.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Tubastatin A IC50 ≈ 15 nM; Nexturastat A IC50 ≈ 5 nM |
| Quantified Difference | 1.5-fold more potent than Tubastatin A; 2-fold less potent than Nexturastat A |
| Conditions | Recombinant N-terminal GST-tagged human HDAC6 expressed in baculovirus, fluorogenic ZMAL substrate (BindingDB Assay ID 1, Entry 50008290) |
Why This Matters
Demonstrates that the compound achieves low-nanomolar HDAC6 engagement comparable to reference inhibitors while employing a distinct, non-hydroxamic acid chemotype that may offer pharmacokinetic or selectivity advantages not captured by potency alone.
- [1] BindingDB BDBM50517567 (CHEMBL4545246). HDAC6 IC50 = 10 nM. Ludwig-Maximilians University Munich / ChEMBL. View Source
- [2] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. HDAC6 IC50 = 15 nM. View Source
- [3] Bergman JA, Woan K, Perez-Villarroel P, Villagra A, Sotomayor EM, Kozikowski AP. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012;55(22):9891-9899. Nexturastat A HDAC6 IC50 = 5.3 nM. View Source
